- 2-(3-Alkyl)dithienylethene polymer and its preparation method and application, China, , ,

Cas no 950223-97-9 (3-Undecyl-thieno3,2-bthiophene)

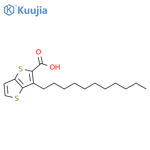

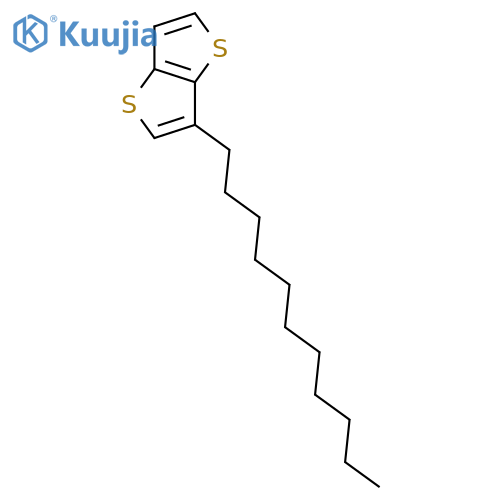

950223-97-9 structure

Produktname:3-Undecyl-thieno3,2-bthiophene

CAS-Nr.:950223-97-9

MF:C17H26S2

MW:294.518342494965

MDL:MFCD32695487

CID:1065687

PubChem ID:70494888

3-Undecyl-thieno3,2-bthiophene Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-undecylthieno[3,2-b]thiophene

- 3-undecylthieno[3,2-b]thiophene

- ZB0855

- Thieno[3,2-b]thiophene, 3-undecyl-

- Thieno[3,2-b]thiophene,3-undecyl-

- BS-45498

- SCHEMBL11021583

- CS-0182679

- 950223-97-9

- E78774

- 6-undecylthieno[3,2-b]thiophene

- 3-?Undecyl-thieno[3,?2-?b]?thiophene

- MFCD32695487

- 3-Undecyl-thieno3,2-bthiophene

-

- MDL: MFCD32695487

- Inchi: 1S/C17H26S2/c1-2-3-4-5-6-7-8-9-10-11-15-14-19-16-12-13-18-17(15)16/h12-14H,2-11H2,1H3

- InChI-Schlüssel: BVCVLQZKDYRAHL-UHFFFAOYSA-N

- Lächelt: S1C2=C(SC=C2CCCCCCCCCCC)C=C1

Berechnete Eigenschaften

- Genaue Masse: 294.147593g/mol

- Oberflächenladung: 0

- XLogP3: 8.4

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Anzahl drehbarer Bindungen: 10

- Monoisotopenmasse: 294.147593g/mol

- Monoisotopenmasse: 294.147593g/mol

- Topologische Polaroberfläche: 56.5Ų

- Schwere Atomanzahl: 19

- Komplexität: 229

- Isotopenatomanzahl: 0

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Anzahl kovalent gebundener Einheiten: 1

Experimentelle Eigenschaften

3-Undecyl-thieno3,2-bthiophene Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | U950225-5mg |

3-Undecyl-thieno[3,2-b]thiophene |

950223-97-9 | 5mg |

$190.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1090663-5g |

3-undecylthieno[3,2-b]thiophene |

950223-97-9 | 95% | 5g |

$155 | 2024-06-05 | |

| Ambeed | A1156436-5g |

3-Undecylthieno[3,2-b]thiophene |

950223-97-9 | 99% | 5g |

$120.0 | 2025-03-04 | |

| Aaron | AR01JLI2-5g |

3-Undecylthieno[3,2-b]thiophene |

950223-97-9 | 97% | 5g |

$98.00 | 2025-02-11 | |

| Aaron | AR01JLI2-1g |

3-Undecylthieno[3,2-b]thiophene |

950223-97-9 | 97% | 1g |

$28.00 | 2025-02-11 | |

| A2B Chem LLC | AZ92846-250mg |

3-undecylthieno[3,2-b]thiophene |

950223-97-9 | 95% | 250mg |

$9.00 | 2024-05-20 | |

| 1PlusChem | 1P01JL9Q-5g |

3-undecylthieno[3,2-b]thiophene |

950223-97-9 | 99% | 5g |

$120.00 | 2024-04-19 | |

| Aaron | AR01JLI2-250mg |

3-Undecylthieno[3,2-b]thiophene |

950223-97-9 | 97% | 250mg |

$15.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1090663-100mg |

3-undecylthieno[3,2-b]thiophene |

950223-97-9 | 95% | 100mg |

$55 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1090663-1g |

3-undecylthieno[3,2-b]thiophene |

950223-97-9 | 95% | 1g |

$80 | 2024-06-05 |

3-Undecyl-thieno3,2-bthiophene Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Copper Solvents: Quinoline ; 1 h, reflux; reflux → rt

1.2 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine Catalysts: Copper oxide (Cu2O) Solvents: N-Methyl-2-pyrrolidone ; 3 h, 140 °C

Referenz

- Tuning Backbone Planarity in Thiadiazolobenzotriazole-Bis(thienothiophenyl)ethylene Copolymers for Organic Field-Effect Transistors, ACS Applied Polymer Materials, 2019, 1(9), 2302-2312

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: 2-Hydroxyquinoline Catalysts: Copper ; rt → 260 °C; 3 h, 260 °C

Referenz

- Highly sensitive photoelectrochemical sensing platform based on PM6:Y6 p-n heterojunction for detection of MCF-7 cells, Sensors and Actuators, 2022, 363,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Quinoline , Copper ; 3 h, 260 °C

Referenz

- Photoelectrochemical sensor for detection of serum neurofilament light chain based on organic semiconductor modified electrode, Materials Letters, 2021, 305,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Quinoline , Copper

Referenz

- Simple Nonfused Ring Electron Acceptors with 3D Network Packing Structure Boosting the Efficiency of Organic Solar Cells to 15.44%, Advanced Energy Materials, 2021, 11(45),

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Quinoline , Copper ; reflux

Referenz

- Isomeric effects of chlorinated end groups on efficient solar conversion, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2020, 8(45), 23955-23964

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Catalysts: Quinoline , Copper ; 3 h, rt → reflux

Referenz

- Conjugated Copolymers Based on Fluorene-Thieno[3,2-b]thiophene for Light-Emitting Diodes and Photovoltaic Cells, Macromolecules (Washington, 2007, 40(17), 6164-6171

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Quinoline , Copper ; 2 h, reflux

Referenz

- Design, synthesis and photovoltaic properties of a new D-π-A polymer with extended π-bridge units, Journal of Materials Chemistry, 2012, 22(39), 21024-21031

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 2 h, reflux

Referenz

- Synthesis and photovoltaic properties of D-π-A copolymers based on thieno[3,2-b]thiophene bridge unit, Polymer, 2013, 54(22), 6150-6157

3-Undecyl-thieno3,2-bthiophene Raw materials

3-Undecyl-thieno3,2-bthiophene Preparation Products

3-Undecyl-thieno3,2-bthiophene Verwandte Literatur

-

1. Design, synthesis and photovoltaic properties of a new D–π–A polymer with extended π-bridge unitsXia Guo,Maojie Zhang,Lijun Huo,Feng Xu,Yue Wu,Jianhui Hou J. Mater. Chem. 2012 22 21024

950223-97-9 (3-Undecyl-thieno3,2-bthiophene) Verwandte Produkte

- 1468-83-3(3-Acetylthiophene)

- 26168-40-1(2-(1-benzothiophen-3-yl)oxirane)

- 34722-01-5(3-Butylthiophene)

- 13781-53-8(2-(thiophen-3-yl)acetonitrile)

- 1128-05-8(3-Acetylthianaphthene)

- 1693-86-3(3-Hexylthiophene)

- 1795-01-3(3-Ethylthiophene)

- 1207-12-1(4,6-Dimethyldibenzothiophene)

- 13781-67-4(2-(3-thienyl)ethanol)

- 65016-55-9(3-Decylthiophene)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:950223-97-9)3-Undecyl-thieno3,2-bthiophene

Reinheit:99%

Menge:25g

Preis ($):486.0